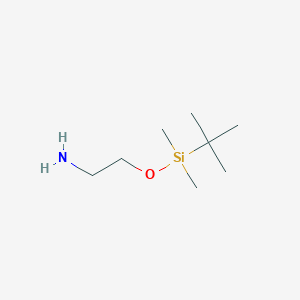
2-(Tert-butyldimethylsilyloxy)ethanamine
Cat. No. B117003
Key on ui cas rn:
101711-55-1
M. Wt: 175.34 g/mol
InChI Key: XDXFUMZONWWODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07169611B2
Procedure details


Nine grams (9 g) of potassium phthalimide was suspended in 100 mL of DMF to which 10 g of 1-bromo-2-t-butyldimethylsilyloxyethane (BrCH2CH2OTBDMS) was added and the mixture heated at 75° C. overnight. The mixture was added to 300 mL of a 5% sodium hydroxide (NaOH) solution and extracted with 300 mL of ether. The ether phase was washed twice with water, dried over Na2SO4 and the solvent removed under reduced pressure. The resulting solid was dissolved in 100 mL of CH3OH, then 3 mL of hydrazine (H2NNH2) was added. After 5 hr, 300 mL ether was added and the organic phase separated from the white precipitate by filtration. Removal of the solvent under reduced pressure yielded 11 g of O-(t-butyldimethylsilyl)ethanolamine. Five grams (5 g) of O (t butyldimethylsilyl)ethanolamine was dissolved in 40 mL of THF and 8 mL of (i-Pr)2NEt. Five milliliters (5 mL) of diphenylphosphinic chloride (Ph2P(O)Cl) was slowly added which produced a white precipitate. After 2 hr, the THF was removed under reduced pressure and the residue dissolved in 200 mL of CH2Cl2. The CH2Cl2 solution was washed with a saturated bicarbonate solution and brine. Removal of CH2Cl2 under reduced pressure followed by flash chromatography on SiO2 gel using CH2Cl2 produced the product (9 g).



Identifiers


|
REACTION_CXSMILES
|
C1(=O)[NH:5]C(=O)C2=CC=CC=C12.[K].Br[CH2:14][CH2:15][O:16][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18].[OH-].[Na+]>CN(C=O)C>[Si:17]([O:16][CH2:15][CH2:14][NH2:5])([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18] |f:0.1,3.4,^1:11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCO[Si](C)(C)C(C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 300 mL of ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ether phase was washed twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting solid was dissolved in 100 mL of CH3OH
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
3 mL of hydrazine (H2NNH2) was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
300 mL ether was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated from the white precipitate by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11 g | |
| YIELD: CALCULATEDPERCENTYIELD | 150.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

